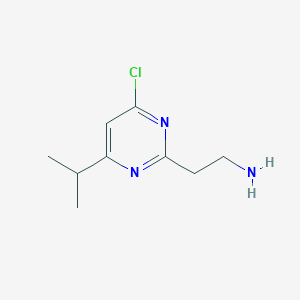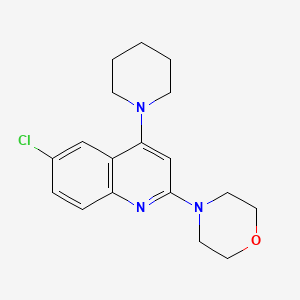
4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is a heterocyclic compound that contains a quinoline core substituted with chloro, morpholinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, morpholinyl, and piperidinyl substituents through nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro, morpholinyl, or piperidinyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.
Scientific Research Applications
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: As a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 6-chloro-2-(morpholin-4-yl)quinoline
- 4-(piperidin-1-yl)quinoline
- 6-chloroquinoline
Uniqueness
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of chloro, morpholinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This combination may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H22ClN3O |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(6-chloro-4-piperidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-6-2-1-3-7-21)13-18(20-16)22-8-10-23-11-9-22/h4-5,12-13H,1-3,6-11H2 |
InChI Key |
IYEPVMIVXSETGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


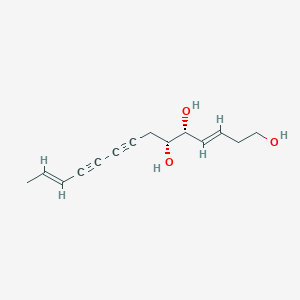
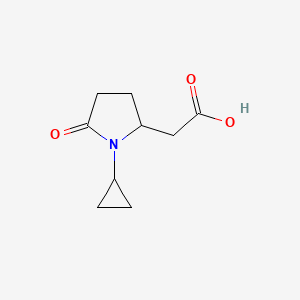
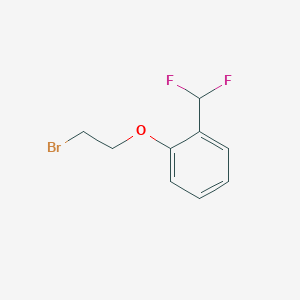
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
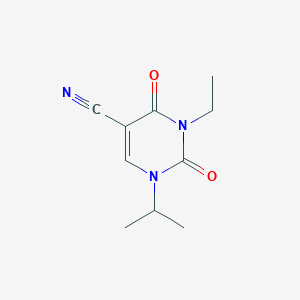
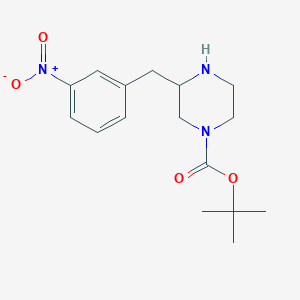
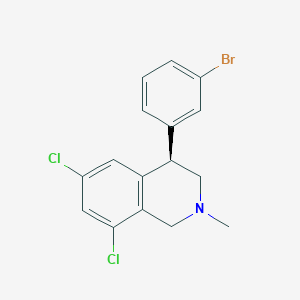
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B14866715.png)
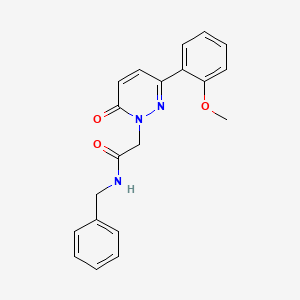
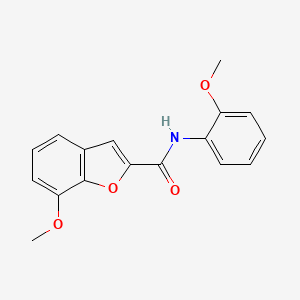
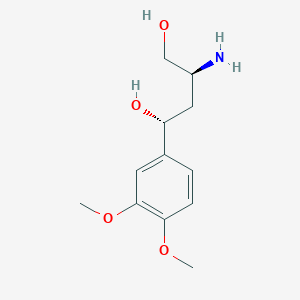
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)
